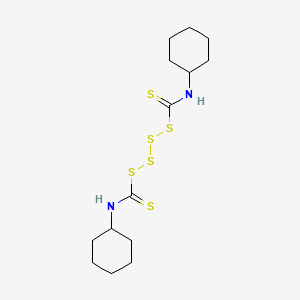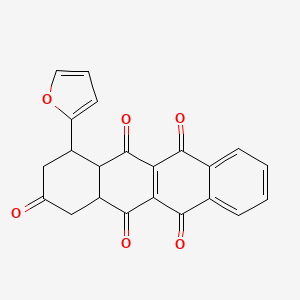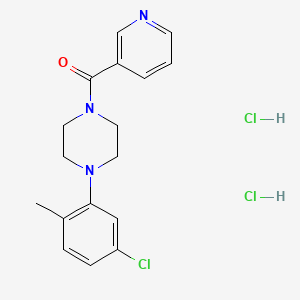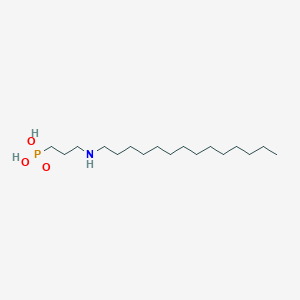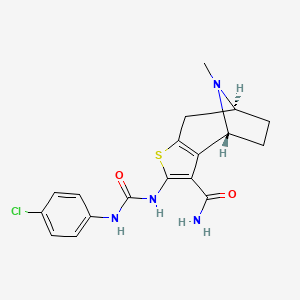
(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine is a complex organic compound belonging to the class of alkaloids Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the construction of the basic skeleton of the molecule through a series of cyclization reactions.
Functional group modifications: Introduction of functional groups such as imino groups through specific reagents and conditions.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions
(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Interact with specific receptors in the body, altering their activity.
Modulate enzymes: Affect the activity of enzymes involved in various biochemical pathways.
Influence gene expression: Alter the expression of genes related to its biological effects.
類似化合物との比較
Similar Compounds
Vinblastine: Another alkaloid with a similar structure, used in cancer treatment.
Vincristine: Similar to vinblastine, also used in chemotherapy.
Reserpine: An alkaloid with antihypertensive properties.
Uniqueness
(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine is unique due to its specific structural features and the range of potential applications it offers. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.
特性
CAS番号 |
70474-14-5 |
|---|---|
分子式 |
C19H23N3 |
分子量 |
293.4 g/mol |
IUPAC名 |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-imine |
InChI |
InChI=1S/C19H23N3/c1-2-19-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(16(20)12-19)17(14)18(19)21/h3-4,6-7,18,20H,2,5,8-12H2,1H3/t18-,19+/m1/s1 |
InChIキー |
UODHWMIIDJUZIN-MOPGFXCFSA-N |
異性体SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=N)C2 |
正規SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=N)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


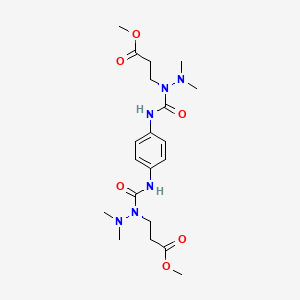
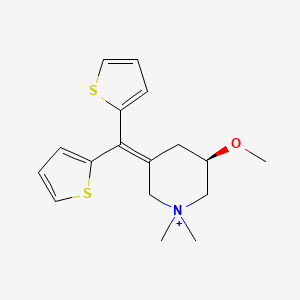
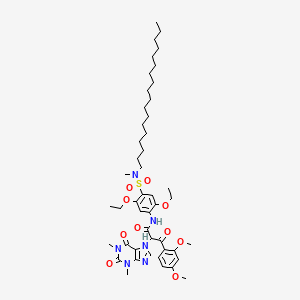



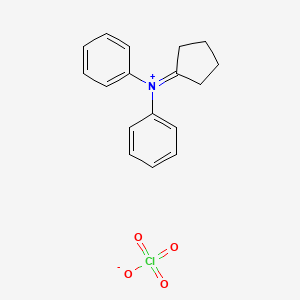
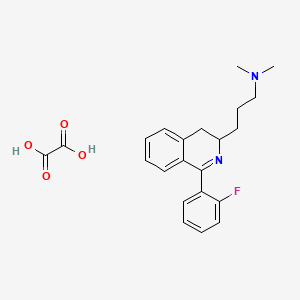
![1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid](/img/structure/B12738419.png)
